1-[4-(Pyrrolidin-1-yl)phenyl]guanidine
Description
Structural Characteristics and Nomenclature
1-[4-(Pyrrolidin-1-yl)phenyl]guanidine is a heterocyclic organic compound characterized by a guanidine group covalently bonded to a phenyl ring substituted with a pyrrolidine moiety. Its IUPAC name, derived from systematic nomenclature, reflects the connectivity of functional groups: the guanidine moiety (-NH-C(=NH)-NH-) is attached to the para position of the phenyl ring, which itself is substituted with a pyrrolidine ring via a nitrogen atom. The molecular formula is C₁₁H₁₆N₄ , with a molecular weight of 204.27 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₄ |
| Molecular Weight | 204.27 g/mol |
| SMILES Notation | NC(=N)Nc1ccc(cc1)N1CCCC1 |
| InChIKey | UJPBFJLWUHYVOH-UHFFFAOYSA-N |
| CAS Number | 870782-71-1 |
The structure comprises:
- Guanidine Core : A planar, resonance-stabilized group with three NH bonds, enabling strong hydrogen bonding.
- Phenyl-Pyrrolidine Substituent : A para-substituted aromatic ring linked to a pyrrolidine (five-membered amine) via an N-alkyl bond.
Historical Context and Discovery
While specific discovery dates are not explicitly documented, the compound’s synthesis and characterization align with modern medicinal chemistry trends. Its CAS registration (2010) and inclusion in patents (e.g., WO2011156355A1) suggest its development as part of targeted efforts to produce bioactive guanidine derivatives. Similar pyrrolidine-substituted analogs, such as 1-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)guanidine, have been synthesized for applications in protein degradation and catalysis.
Relevance in Organic and Bioorganic Chemistry
The compound’s guanidine group positions it as a versatile intermediate in organic synthesis, particularly for:
Properties
IUPAC Name |
2-(4-pyrrolidin-1-ylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-11(13)14-9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H4,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPBFJLWUHYVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine can be synthesized through a multi-step process. One common method involves the reaction of 4-bromoaniline with pyrrolidine to form 4-(pyrrolidin-1-yl)aniline. This intermediate is then reacted with cyanamide under basic conditions to yield the desired guanidine derivative .
Industrial Production Methods: Industrial production of 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the guanidine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Various substituted guanidine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- The compound is investigated for its potential therapeutic effects, particularly in drug development aimed at targeting specific receptors. Its ability to modulate receptor activity positions it as a candidate for further pharmacological studies aimed at understanding its mechanism of action and therapeutic potential.
-
Biological Activity :
- Research has indicated that 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine interacts with various biological targets, which could lead to applications in treating conditions such as pain, inflammation, and other receptor-mediated diseases. Its structural similarity to other bioactive compounds suggests it may exhibit similar biological effects.
-
Synthetic Applications :
- The compound serves as an important building block in organic synthesis, enabling the creation of more complex derivatives for research purposes. Its synthesis typically involves multi-step processes that can be optimized for higher yields using advanced techniques such as continuous flow reactors.
Case Studies and Research Findings
Several studies have focused on the pharmacological properties of 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine:
- Receptor Modulation : A study demonstrated that this compound effectively modulates the activity of certain neurotransmitter receptors, suggesting its potential use in neurological disorders.
- Analgesic Properties : Research has indicated that derivatives of this compound exhibit analgesic effects comparable to known pain relievers, warranting further investigation into its use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and guanidine group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a phenylguanidine backbone but differs in substituents and modifications. Key analogs include:
Key Observations :
- Pyrrolidine vs. Piperazine/Piperidine : Replacement of pyrrolidine with 4-methylpiperazine () or piperidine () alters steric bulk and hydrogen-bonding capacity.
- Linker Modifications : Ethoxy linkers (e.g., ) increase molecular flexibility and may enhance solubility.
- Electron-Withdrawing Groups: Cyano () or trifluoromethyl () substituents modulate electronic effects and lipophilicity.
Physicochemical Properties
Biological Activity
Overview
1-[4-(Pyrrolidin-1-yl)phenyl]guanidine (CAS No. 870782-71-1) is a compound notable for its guanidine moiety, which contributes to its unique biological properties. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
The biological activity of 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine is primarily attributed to its ability to interact with specific biological targets. The guanidine group enhances the compound's affinity for various receptors and enzymes, influencing several biochemical pathways.
Target Interactions
Research indicates that compounds with guanidine structures often exhibit interactions with:
- Melanocortin Receptors : These receptors are involved in regulating energy homeostasis, inflammation, and pain perception. 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine has been identified as a potential ligand for these receptors, suggesting its role in metabolic and neurological disorders .
- Sphingosine Kinases (SphK) : Inhibitors of SphK have been studied for their implications in cancer and inflammation. Guanidine derivatives have shown promise in selectively inhibiting SphK isoforms, thereby modulating sphingosine 1-phosphate (S1P) levels, which are crucial in various pathologies .
Anticancer Properties
Several studies have explored the anticancer potential of guanidine derivatives, including 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer models. For instance, preliminary data indicated significant inhibition of cell proliferation at low micromolar concentrations .
Table 1: IC50 Values of 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.08 ± 0.01 |
| WiDr | 0.0077 ± 0.000 |
| 4T1-luc2 | 0.05 ± 0.01 |
Anti-inflammatory Effects
The anti-inflammatory potential of guanidine derivatives has also been investigated, with some studies reporting their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial in reducing inflammation and pain associated with various conditions.
Table 2: Inhibition of COX Enzymes by Guanidine Derivatives
| Compound | COX-2 IC50 (µM) |
|---|---|
| Standard (Celecoxib) | 0.04 ± 0.01 |
| Compound A | 0.04 ± 0.02 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of guanidine compounds. Modifications to the pyrrolidinyl and phenyl groups can significantly influence receptor binding affinity and selectivity.
Key Findings in SAR Studies
- Substituent Variations : Alterations in the substituents on the phenyl ring have shown to enhance potency against specific targets.
- Linker Length : The length and nature of the linker connecting the pyrrolidinyl group to the phenyl ring can affect the overall conformation and biological activity.
Case Study: Anticancer Activity in Triple-Negative Breast Cancer
In a recent study focusing on triple-negative breast cancer, researchers evaluated the efficacy of 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine alongside other guanidine derivatives. The results indicated that this compound exhibited potent antiproliferative effects, particularly in MDA-MB-231 cells, with a notable reduction in cell viability observed at concentrations as low as 0.08 µM .
Case Study: In Vivo Toxicity Assessment
A toxicity study conducted on healthy CD-1 mice administered with varying doses of the compound revealed no significant adverse effects or changes in body weight over a treatment period of 15 days. This suggests a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. How can researchers design initial synthesis routes for 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine while ensuring safety and efficiency?
- Methodological Answer : Begin with computational reaction path searches using quantum chemical calculations (e.g., density functional theory) to predict feasible synthetic pathways. Validate predictions with small-scale experiments under inert conditions (e.g., nitrogen atmosphere) and monitor intermediates via HPLC or LC-MS . Prioritize safety by referencing hazard data from analogous guanidine derivatives (e.g., handling guidelines for diphenylguanidine in ) to mitigate risks of toxicity or instability .
Q. What spectroscopic and chromatographic techniques are critical for characterizing 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine?
- Methodological Answer :
- NMR : Use H and C NMR to confirm pyrrolidine and phenylguanidine moieties. Compare with databases like NIST Chemistry WebBook for piperidine/pyrrolidine analogs .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- HPLC : Assess purity (>98%) using reversed-phase C18 columns with UV detection (λ = 254 nm) .
Q. How can computational tools accelerate the identification of biological targets for this compound?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against receptors like neuropeptide Y (NPY) Y4, given structural similarities to acylguanidine ligands in . Validate predictions with in vitro binding assays using radiolabeled tracers .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields for 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine derivatives?
- Methodological Answer : Apply factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Step 1 : Cross-validate results using orthogonal assays (e.g., cAMP accumulation vs. calcium flux for GPCR activity).
- Step 2 : Apply the theoretical framework from to assess whether discrepancies arise from methodological differences (e.g., cell line variability, assay sensitivity).
- Step 3 : Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and identify confounding variables .
Q. What advanced techniques elucidate the compound’s interaction with membrane receptors or enzymes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) in real-time.
- Cryo-EM : Resolve structural complexes if the compound stabilizes receptor conformations.
- Metabolomics : Track downstream metabolic changes via LC-MS/MS to infer mechanistic pathways .
Q. How can researchers ensure data integrity when scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Quality Control : Adhere to pharmaceutical reference standards (e.g., USP/EP guidelines in ) for impurity profiling (<0.1% by area normalization) .
Data Contradiction and Validation
Q. How to address inconsistencies in computational vs. experimental solubility/stability profiles?
- Methodological Answer :
- Machine Learning : Train models on datasets from PubChem or ChEMBL to improve solubility predictions.
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and compare degradation pathways with computational predictions .
Safety and Compliance
Q. What protocols mitigate risks during handling of 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods with HEPA filters.
- Waste Disposal : Follow EPA guidelines for guanidine derivatives (neutralize with acetic acid before disposal) .
Tables for Key Methodological Comparisons
Table 1 : Computational vs. Experimental Approaches for Reaction Optimization
Table 2 : Safety Protocols for Guanidine Derivatives
| Hazard Type | Mitigation Strategy |
|---|---|
| Toxicity (H300) | Use closed systems for synthesis |
| Corrosivity (H314) | Neutralize spills with NaHCO |
| Environmental | Biodegradation testing per OECD 301B guidelines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
